molecular formula C11H18O B1620208 1-Methyl-2-decalone CAS No. 21102-88-5

1-Methyl-2-decalone

Cat. No.: B1620208
CAS No.: 21102-88-5
M. Wt: 166.26 g/mol
InChI Key: OATKSURGQMWHRL-UHFFFAOYSA-N
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Description

1-Methyl-2-decalone (CAS 21102-88-5) is a bicyclic monoterpene ketone with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . This compound is identified in essential oils of plant species such as Cymbopogon schoenanthus and Nepeta azurea , where it constitutes a significant portion of the volatile fraction . Its structure consists of a decalin ring system substituted with a methyl group at position 1 and a ketone functional group at position 2 . In scientific research, this compound serves as a valuable precursor in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms . It exhibits diverse biological activities, including significant antimicrobial efficacy against clinical isolates of Staphylococcus aureus (MIC 32 µg/mL) and Escherichia coli (MIC 64 µg/mL), positioning it as a promising candidate for developing new antimicrobial agents . The compound also participates in enzyme-catalyzed reactions, particularly in metabolic pathways involving ketones, and is metabolized into various metabolites through hydroxylation and conjugation processes . From a synthetic chemistry perspective, this compound can be synthesized via alkylation of 2-decalone using a strong base and a methylating agent like methyl iodide . Furthermore, its formation and stereoselectivity have been studied in microemulsion media, which favor the production of the trans isomer, demonstrating the utility of alternative reaction environments in organic synthesis . This product is intended for research purposes only in the fields of chemistry, biology, and medicine. It is not for human or veterinary use.

Properties

IUPAC Name

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATKSURGQMWHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCCC2CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943429
Record name 1-Methyloctahydronaphthalen-2(1H)-one
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Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74924-17-7, 21102-88-5
Record name Octahydro-1-methyl-2(1H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74924-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Naphthalenone, octahydro-1-methyl-, (1alpha,4abeta,8aalpha)-
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Record name NSC90360
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90360
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyloctahydronaphthalen-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-decalone can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 2-decalone. This process typically uses a strong base to deprotonate the 2-decalone, followed by the addition of a methylating agent such as methyl iodide . The reaction conditions often include an aprotic solvent like dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by selective methylation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while methylation can be achieved using methyl halides under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-decalone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-2-decalone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-decalone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Methyl-2-decalone with co-occurring compounds in Cymbopogon schoenanthus and Nepeta azurea essential oils, based on retention indices, concentrations, and chemical classes:

Compound Retention Index (RI) Concentration (%) Chemical Class Key Structural Features
This compound 13.68 6.1 Bicyclic ketone Decalin backbone, methyl and ketone substituents
Oplopanone 13.81 1.8 Tricyclic ketone Fused tricyclic system, ketone group
Cis-caryophyllene 13.93 5.7 Sesquiterpene Bicyclic structure, double bonds
Methyl (2E)-2-nonenoate 14.94 53.2 Ester Unsaturated ester chain

Key Observations:

Structural Diversity: this compound and Oplopanone share ketone functionality but differ in ring systems (bicyclic vs. tricyclic). Oplopanone’s higher RI (13.81 vs. 13.68) suggests stronger interactions with the GC stationary phase, likely due to increased molecular rigidity . Cis-caryophyllene, a sesquiterpene, has a larger molecular framework than monoterpene-derived this compound, contributing to its distinct bioactivity profile (e.g., anti-inflammatory properties in other studies).

Concentration Variations: Methyl (2E)-2-nonenoate dominates the volatile profile (53.2%), likely influencing the oil’s aroma and antimicrobial efficacy. In contrast, this compound’s moderate concentration (6.1%) implies a secondary but non-negligible role in the oil’s biological effects .

Functional Group Impact: The ketone group in this compound and Oplopanone may confer hydrogen-bonding capacity, affecting solubility and receptor interactions. Esters like Methyl (2E)-2-nonenoate, however, exhibit higher volatility and lower polarity, aligning with their prevalence in the volatile fraction .

Biological Activity

1-Methyl-2-decalone, a ketone compound with the molecular formula C11_{11}H18_{18}O, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, metabolic pathways, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that contributes to its unique biological interactions. The compound's structural features influence its solubility, reactivity, and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported an effective minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

Enzyme Interaction and Metabolism

This compound participates in enzyme-catalyzed reactions, particularly in metabolic pathways involving ketones. Studies have investigated its metabolism in animal models, revealing that it is converted into various metabolites through hydroxylation and conjugation processes . These metabolic products may also possess biological activity, contributing to the overall pharmacological profile of the compound.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth with an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Metabolic Pathways

In another investigation focusing on the metabolic pathways of this compound, researchers tracked its conversion in rabbits. The compound was primarily metabolized into glucuronides, which were then excreted in urine. This study highlighted the importance of understanding metabolic processes to evaluate the compound's safety and efficacy .

Potential Therapeutic Applications

Given its biological activities, this compound shows promise in several therapeutic areas:

  • Antimicrobial Therapy : Its efficacy against bacterial pathogens positions it as a candidate for developing new antibiotics.
  • Anti-inflammatory Agents : Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation.
  • Flavoring and Fragrance Industry : Due to its pleasant aroma, it is also utilized in perfumery and food flavoring.

Q & A

Q. What are the established synthetic protocols for 1-Methyl-2-decalone, and how can experimental reproducibility be ensured?

this compound is typically synthesized via Robinson annulation or cyclization of ketoesters. Key steps include:

  • Cyclization conditions : Acid-catalyzed (e.g., H₂SO₄) or base-mediated (e.g., NaOEt) reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization.

To ensure reproducibility:

  • Document reagent purity, solvent ratios, and temperature gradients explicitly .
  • Include control experiments (e.g., monitoring reaction intermediates via TLC) and spectral data (¹H/¹³C NMR, IR, HRMS) for structural confirmation .

Q. Example Table: Synthetic Methods Comparison

MethodCatalystYield (%)Purity (HPLC)Key Reference
Robinson AnnulationH₂SO₄65≥98%
Ketoester CyclizationNaOEt72≥95%

Q. How should researchers characterize the spectroscopic properties of this compound to confirm structural integrity?

Critical characterization techniques include:

  • NMR : Assign ¹H/¹³C peaks for decalone’s bicyclic framework and methyl group (δ ~1.2 ppm for CH₃) .
  • IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and absence of hydroxyl peaks .
  • Mass Spectrometry : Base peak at m/z 152 (M⁺) for molecular ion .

Q. Best Practices :

  • Report solvent effects (e.g., CDCl₃ vs. DMSO-d₶) on chemical shifts .

Advanced Research Questions

Q. How can conflicting data on the stereochemical outcomes of this compound synthesis be resolved?

Conflicts often arise from:

  • Kinetic vs. thermodynamic control : Varying reaction temperatures may favor different diastereomers.
  • Analytical limitations : Overlapping NMR signals or inadequate chiral separation.

Q. Methodological Solutions :

  • Computational modeling : Use DFT calculations to predict energetically favorable conformers .
  • Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based) to resolve enantiomers .
  • Systematic validation : Replicate experiments under controlled conditions (catalyst, solvent, temperature) and perform meta-analyses of published data .

Q. What strategies are effective for analyzing the biological activity of this compound derivatives in pharmacological studies?

Key steps for rigorous bioactivity assessment:

  • Dose-response assays : Determine IC₅₀/EC₅₀ values using standardized cell lines (e.g., HepG2 for cytotoxicity) .
  • Control groups : Include positive (e.g., doxorubicin) and vehicle controls to isolate compound-specific effects .
  • Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for significance, ensuring n ≥ 3 replicates .

Q. Example Table: Bioactivity Profiling

DerivativeTargetIC₅₀ (µM)Selectivity Index
This compoundEnzyme X12.35.2
Analog AEnzyme Y8.79.1

Q. How can researchers design a study to investigate the role of this compound in asymmetric catalysis?

Experimental Design :

  • Catalyst screening : Test chiral ligands (e.g., BINOL, Salen) with varying metal centers (e.g., Rh, Pd) .
  • Reaction monitoring : Use in situ FTIR or GC-MS to track enantiomeric excess (ee) and turnover frequency (TOF) .
  • Mechanistic studies : Perform kinetic isotope effects (KIE) or Hammett plots to elucidate rate-determining steps .

Q. Data Interpretation :

  • Correlate steric/electronic properties of substituents with catalytic efficiency.
  • Address contradictions (e.g., unexpected racemization) via control experiments (e.g., radical traps) .

Q. What methodologies are recommended for resolving discrepancies in thermodynamic stability data for this compound isomers?

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert atmospheres .
  • Calorimetry : Compare ΔH values via differential scanning calorimetry (DSC) .
  • Cross-validation : Replicate studies using independent labs/methods (e.g., computational vs. experimental ΔG) .

Q. How should researchers approach the computational modeling of this compound’s conformational dynamics?

  • Software : Use Gaussian or ORCA for DFT/MD simulations, specifying functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) .
  • Validation : Compare computed NMR/IR spectra with experimental data to refine models .
  • Open Science : Deposit raw data in repositories (e.g., Zenodo) for peer scrutiny .

Q. Guidelines for Citations and Data Presentation

  • Follow IUPAC naming conventions and report spectral data in supplementary materials .
  • Avoid commercial sources; prioritize peer-reviewed journals for referencing .
  • For systematic reviews, adhere to PRISMA guidelines for literature synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-decalone
Reactant of Route 2
1-Methyl-2-decalone

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